Methallylescaline, chemically known as 4-methallyloxy-3,5-dimethoxyphenethylamine, is a lesser-known psychedelic compound and a synthetic analog of mescaline. It was first synthesized by Alexander Shulgin and is recognized for its psychoactive properties, producing intense visual experiences and alterations in perception. The dosage range typically falls between 40 to 65 milligrams, with effects lasting approximately 12 to 16 hours. Users report vivid open and closed-eye visuals, including neon colors and kaleidoscopic imagery, although the compound is associated with a steep dose-response curve, meaning small changes in dosage can significantly affect the experience .
Methallylescaline undergoes various metabolic processes in the body. In vitro studies have shown that it is primarily metabolized in human hepatocytes, leading to the formation of several metabolites through hydroxylation processes. Notably, four phase I metabolites have been identified: three hydroxy-methallylescaline derivatives and one dihydroxy-methallylescaline derivative. These metabolites exhibit specific product ions upon mass spectrometry analysis, indicating distinct structural modifications from the parent compound .
The synthesis of methallylescaline involves several steps typical of phenethylamine synthesis. The primary method includes:
Shulgin's original synthesis details can be found in his book PiHKAL (Phenethylamines I Have Known and Loved), which provides insights into the chemical processes involved .
Methallylescaline shares structural similarities with several other psychedelic compounds. Here are some notable comparisons:
Compound Name | Chemical Structure | Unique Features |
---|---|---|
Mescaline | 3,4,5-trimethoxyphenethylamine | Naturally occurring; traditional use in rituals |
Allylescaline | 4-allyloxy-3,5-dimethoxyphenethylamine | Precursor to methallylescaline |
2C-B | 4-bromo-2,5-dimethoxyphenethylamine | Known for strong visual effects; widely studied |
DOI (2,5-Dimethoxy-4-iodoamphetamine) | 2,5-dimethoxy-4-iodoamphetamine | Potent psychedelic; longer duration than mescaline |
Methallylescaline's unique feature lies in its specific substitution at the 4-position with a methallyloxy group, distinguishing it from other phenethylamines and contributing to its unique psychoactive profile .
The International Union of Pure and Applied Chemistry (IUPAC) nomenclature for methallylescaline is 2-(3,5-dimethoxy-4-[(2-methylprop-2-en-1-yl)oxy]phenyl)ethanamine. This name systematically describes the compound’s structure:
The methallyloxy substituent consists of a three-carbon allyl chain (CH₂–CH=CH₂) with a methyl group (–CH₃) bonded to the central carbon, forming a branched ether linkage. This structural feature distinguishes methallylescaline from its close analog allylescaline, which lacks the methyl substitution on the allyl group.
Methallylescaline is alternately referred to as:
The term "scaline" denotes its structural relationship to mescaline (3,4,5-trimethoxyphenethylamine), with the 4-methoxy group replaced by a larger alkoxy substituent.
Methallylescaline is classified as a substituted phenethylamine and a scaline derivative. Its core structure consists of:
Feature | Description |
---|---|
Phenethylamine backbone | A two-carbon chain linking a phenyl ring to a primary amine (–NH₂) group. |
Methoxy substitutions | –OCH₃ groups at the 3- and 5-positions of the phenyl ring. |
4-Methallyloxy group | A branched allyl ether (–O–CH₂–C(CH₃)=CH₂) at the 4-position. |
This substitution pattern places methallylescaline within the scaline family, which includes analogs such as allylescaline (4-allyloxy-3,5-dimethoxyphenethylamine) and proscaline (4-propoxy-3,5-dimethoxyphenethylamine). Scalines are characterized by their 3,5-dimethoxy-4-alkoxy substitution, which enhances lipid solubility and alters receptor binding compared to mescaline.
Property | Value | Source |
---|---|---|
Molecular formula | C₁₄H₂₁NO₃ | |
Molecular weight | 251.32 g/mol | |
Melting point | 159–160°C (hydrochloride salt) | |
Chemical class | Phenethylamine |
The molecular formula C₁₄H₂₁NO₃ reflects the incorporation of 14 carbon atoms, 21 hydrogen atoms, one nitrogen atom, and three oxygen atoms. The methallyloxy group contributes to the compound’s increased molecular weight compared to mescaline (C₁₁H₁₇NO₃, 211.26 g/mol).
Methallylescaline, chemically designated as 2-[3,5-dimethoxy-4-(2-methylprop-2-enoxy)phenyl]ethanamine, represents a synthetic phenethylamine derivative with the molecular formula C14H21NO3 and a molecular weight of 251.32 grams per mole [2] . The compound was first synthesized and characterized by Alexander Shulgin, who documented its preparation in his comprehensive work on phenethylamine derivatives [1] [10].
The original synthetic methodology developed by Alexander Shulgin follows a classical three-step approach commonly employed for phenethylamine derivatives [16] [18]. The synthesis begins with 3,5-dimethoxy-4-hydroxybenzaldehyde as the starting material, which undergoes alkylation with 2-methylallyl bromide in the presence of potassium carbonate as a base [17]. This alkylation reaction is typically conducted in dimethylformamide as the solvent under reflux conditions to achieve optimal conversion of the phenolic hydroxyl group to the corresponding methallyloxy ether .
The second step involves the formation of the nitrostyrene intermediate through a Henry condensation reaction [17]. The aldehyde product from the first step is treated with nitromethane in the presence of ammonium acetate as a catalyst, resulting in the formation of 3,5-dimethoxy-4-(2-methylprop-2-enoxy)-β-nitrostyrene [17]. This condensation reaction is conducted under reflux conditions in ethanol for approximately one hour to ensure complete conversion [17].
The final reduction step employs lithium aluminum hydride as the reducing agent to convert the nitrostyrene to the corresponding phenethylamine [17]. The reduction is performed in anhydrous tetrahydrofuran under nitrogen atmosphere, followed by careful aqueous workup to isolate the desired methallylescaline product [17]. The overall yield of this three-step synthesis typically ranges from 15 to 25 percent, depending on the purity of starting materials and reaction conditions [18].
Contemporary synthetic approaches have focused on improving the overall yield and reducing the number of synthetic steps required for methallylescaline preparation [20]. Modern methodologies employ more efficient coupling reactions and optimized reaction conditions to enhance product formation [20]. Palladium-catalyzed cross-coupling reactions have been investigated as alternative approaches for the introduction of the methallyloxy substituent, offering improved selectivity and higher yields compared to traditional alkylation methods [12].
Advanced purification techniques, including flash chromatography and recrystallization protocols, have been developed to obtain methallylescaline with enhanced purity profiles [17]. These methods utilize gradient elution systems with hexane and ethyl acetate mobile phases to achieve effective separation of the target compound from synthetic impurities [17]. Temperature-controlled crystallization procedures have also been implemented to optimize crystal formation and improve final product quality [17].
The complete structural characterization of methallylescaline requires comprehensive spectroscopic analysis employing multiple analytical techniques [25]. Nuclear magnetic resonance spectroscopy, high-resolution mass spectrometry, and Fourier-transform infrared spectroscopy provide complementary structural information essential for compound identification and purity assessment [25].
The proton nuclear magnetic resonance spectrum of methallylescaline exhibits characteristic chemical shifts that confirm the presence of all expected structural features [17] [23]. The methoxy groups appear as a singlet at 3.76 parts per million, integrating for six protons and confirming the presence of two equivalent methoxy substituents [17]. The ethylamine chain displays two distinct triplet signals: the benzylic methylene protons resonate at 2.86 parts per million, while the amino methylene protons appear at 3.17 parts per million [17] [23].
The methallyloxy substituent contributes several distinctive signals to the spectrum [17]. The methallyl methylene protons connected to the oxygen atom appear as a doublet at 4.62 parts per million, coupling with the adjacent alkene protons [17]. The terminal methyl group on the allyl chain resonates as a singlet at 1.85 parts per million, while the alkene protons appear as a multiplet in the 5.1 to 5.2 parts per million region [17]. The aromatic protons manifest as a singlet at 6.61 parts per million, integrating for two protons and confirming the symmetrical substitution pattern of the benzene ring [17].
Carbon-13 nuclear magnetic resonance spectroscopy provides additional structural confirmation through characteristic chemical shift patterns [21] [22]. The methoxy carbons appear at 56.0 parts per million, while the ethylamine carbons resonate at 33.0 and 40.4 parts per million respectively [22]. The aromatic carbons display chemical shifts consistent with methoxy and ether substitution patterns, with the substituted aromatic carbons appearing between 130 and 155 parts per million [21] [22]. The allyl carbons contribute signals at 73.2 parts per million for the methylene carbon and 19.3 parts per million for the terminal methyl carbon [22].
Nuclear Position | 1H NMR δ (ppm) | 13C NMR δ (ppm) |
---|---|---|
Methoxy groups | 3.76 (s, 6H) | 56.0 |
Ethylamine CH2 (benzylic) | 2.86 (t, 2H) | 33.0 |
Ethylamine CH2 (amino) | 3.17 (t, 2H) | 40.4 |
Allyl CH2 | 4.62 (d, 2H) | 73.2 |
Allyl CH3 | 1.85 (s, 3H) | 19.3 |
Aromatic protons | 6.61 (s, 2H) | 106.2 |
Alkene carbons | 5.1-5.2 (m, 2H) | 113.5 |
High-resolution mass spectrometry analysis of methallylescaline reveals characteristic fragmentation patterns typical of substituted phenethylamine derivatives [27] [28]. The molecular ion peak appears at mass-to-charge ratio 251, corresponding to the protonated molecular ion, though this peak typically exhibits low relative intensity due to the facile fragmentation of the phenethylamine structure [29] [30].
The base peak in the mass spectrum occurs at mass-to-charge ratio 152, representing the dimethoxybenzyl radical cation formed through benzylic cleavage of the ethylamine side chain [30]. This fragmentation pattern is characteristic of phenethylamine derivatives and results from the stabilization of the benzylic radical through resonance with the electron-donating methoxy substituents [28] [30]. The dimethoxybenzyl cation at mass-to-charge ratio 165 appears as a significant fragment, representing loss of the amino group from the ethylamine chain [30].
Additional fragmentation pathways include the loss of the methallyloxy substituent, resulting in fragments at mass-to-charge ratios 193 and 178 [27]. These losses occur through McLafferty rearrangement mechanisms and retro-Diels-Alder type fragmentations characteristic of allyl ether functionalities [6] [27]. Lower mass fragments at mass-to-charge ratios 137, 121, 91, and 77 represent further decomposition of the aromatic system through sequential losses of methyl groups, formaldehyde, and formation of tropylium and phenyl cations [6] [30].
m/z | Relative Intensity (%) | Fragment Assignment | Fragmentation Mechanism |
---|---|---|---|
251 | 15 | M+- (Molecular ion) | Molecular ion peak |
236 | 8 | [M-CH3]+ | α-Cleavage at methoxy |
208 | 12 | [M-C3H7]+ | β-Cleavage at ethyl chain |
193 | 25 | [M-C3H6O]+ | McLafferty rearrangement |
178 | 30 | [M-C4H9O]+ | Loss of methallyl oxide |
165 | 45 | Dimethoxybenzyl cation | Benzylic cleavage |
152 | 100 | Dimethoxybenzyl radical (base peak) | Benzylic cleavage |
137 | 35 | [152-CH3]+ | Further fragmentation |
121 | 20 | Hydroxybenzyl cation | Ring rearrangement |
91 | 15 | Tropylium ion | Cyclization |
77 | 10 | Phenyl cation | Ring fragmentation |
Fourier-transform infrared spectroscopy provides detailed information about the functional groups present in methallylescaline through characteristic vibrational frequencies [32] [35]. The primary amine functionality exhibits characteristic nitrogen-hydrogen stretching vibrations in the 3400 to 3200 wavenumber region, appearing as medium-intensity bands due to the presence of the free amino group [7] [32].
The aromatic and aliphatic carbon-hydrogen stretching vibrations appear as strong absorption bands between 3020 and 2850 wavenumbers, confirming the presence of both aromatic and alkyl carbon-hydrogen bonds [35] [38]. The aromatic carbon-carbon stretching vibrations manifest as characteristic bands at 1650 to 1580 and 1520 to 1480 wavenumbers, with the latter showing strong intensity due to the electron-rich nature of the dimethoxy-substituted aromatic ring [32] [35].
The methoxy and allyl ether functionalities contribute distinctive carbon-oxygen stretching vibrations [35]. The aromatic ether carbon-oxygen stretches appear as strong bands between 1280 and 1240 wavenumbers, while the methoxy carbon-oxygen stretches manifest at 1220 to 1180 wavenumbers [32]. The allyl ether linkage produces a strong absorption band in the 1040 to 1020 wavenumber region [35]. The terminal alkene functionality of the methallyl group exhibits carbon-carbon double bond stretching at 950 to 920 wavenumbers, confirming the presence of the unsaturated allyl substituent [38].
Frequency (cm⁻¹) | Assignment | Intensity |
---|---|---|
3400-3200 | N-H stretch (primary amine) | Medium |
3020-2850 | C-H stretch (alkyl and aromatic) | Strong |
1650-1580 | Aromatic C=C stretch | Medium |
1520-1480 | Aromatic C=C stretch | Strong |
1460-1440 | C-H deformation (methyl) | Medium |
1280-1240 | C-O stretch (aromatic ether) | Strong |
1220-1180 | C-O stretch (methoxy) | Strong |
1130-1100 | C-N stretch | Medium |
1040-1020 | C-O stretch (allyl ether) | Strong |
950-920 | C=C stretch (alkene) | Medium |
850-800 | Aromatic C-H out-of-plane bend | Medium |
750-720 | C-H out-of-plane bend (alkene) | Medium |
Methallylescaline demonstrates potent serotonergic activity through its primary action as a 5-HT2A receptor agonist [1]. Radioligand binding assays have revealed that methallylescaline exhibits a binding affinity (Ki) of 71.92 nanomolar for the 5-HT2A receptor [2], establishing it as a pharmacologically active compound within the phenethylamine class of psychedelics.
The compound acts as a partial agonist at 5-HT2A receptors, inducing downstream signaling cascades that mediate its psychoactive effects [3] [2]. Functional characterization studies have demonstrated that methallylescaline activates extracellular signal-regulated kinases in a dose-dependent manner, with effects correlating with its receptor binding affinity [2]. The activation pattern follows the typical profile observed for serotonergic psychedelics, where 5-HT2A receptor stimulation leads to Gq/11-mediated signaling pathways.
Research has also established that methallylescaline interacts with 5-HT2C receptors, though to a lesser extent than its primary 5-HT2A activity [3] [4]. Studies utilizing selective receptor antagonists have shown that both 5-HT2A and 5-HT2C receptors contribute to the behavioral effects of methallylescaline, with the 5-HT2A receptor serving as the primary mediator of psychedelic responses while 5-HT2C receptors play a supporting role [3]. The compound exhibits functional activity at these receptors that is distinct from classical psychedelics, as evidenced by its ability to induce head-twitch responses that can be blocked by 5-HT2C antagonists [4].
Methallylescaline demonstrates significantly enhanced receptor binding properties compared to its parent compound mescaline. While mescaline exhibits binding affinity values ranging from 150 to 12,000 nanomolar at 5-HT2A and 5-HT2C receptors [5], methallylescaline shows substantially improved affinity with a Ki value of 71.92 nanomolar at the 5-HT2A receptor [2]. This represents an approximate 2- to 167-fold improvement in binding affinity compared to mescaline, depending on the specific receptor subtype and experimental conditions.
The comparative analysis with allylescaline reveals important structure-activity relationships within the scaline family of compounds. Research has demonstrated that extending the 4-alkoxy substituent increases both 5-HT2A and 5-HT2C receptor binding affinities [5] [6]. Allylescaline, containing a 4-allyloxy group, exhibits enhanced binding affinity up to 63-fold greater than mescaline at 5-HT2A receptors and 34-fold greater at 5-HT2C receptors [5]. Methallylescaline, with its methallyloxy substituent, maintains this enhanced binding profile while introducing additional structural complexity through methyl branching.
The functional potency differences between these compounds correlate with their binding affinities. Human bioassay data indicates that while mescaline requires doses of 300-400 milligrams for psychoactive effects, both allylescaline (20-35 milligrams) and methallylescaline (40-65 milligrams) demonstrate significantly higher potency [1] [6]. This enhanced potency directly reflects the improved receptor binding characteristics conferred by the extended 4-position substitutions.
The methallyloxy substituent at the 4-position of methallylescaline represents a critical structural modification that significantly influences receptor binding characteristics. This substituent, characterized by the chemical structure -OCH2C(CH3)=CH2, introduces both chain extension and unsaturation compared to the simple methoxy group found in mescaline [7] [8].
Structure-activity relationship studies have established that the length and nature of the 4-alkoxy substituent directly correlate with receptor binding affinity [5] [2]. The methallyloxy group extends the carbon chain to four atoms while incorporating both a double bond and methyl branching, creating a more complex three-dimensional structure that enhances interaction with the 5-HT2A receptor binding site [5]. This structural modification appears to optimize the conformational flexibility required for efficient receptor engagement.
The presence of the unsaturated bond within the methallyloxy substituent contributes to the enhanced binding affinity through altered electronic distribution and geometric constraints [5]. Research has demonstrated that compounds with fluorinated 4-alkoxy substituents generally increase 5-HT2A and 5-HT2C receptor binding affinities, suggesting that electron density modulation in this region significantly impacts receptor recognition [5]. The methallyloxy group achieves similar electronic effects through its conjugated system.
Comparative analysis with other 4-position substitutions reveals the specificity of the methallyloxy group's effects. While simple alkoxy extensions like ethoxy and propoxy groups provide moderate binding enhancement, the methallyloxy substituent achieves superior binding characteristics through its unique combination of chain length, unsaturation, and branching [9]. This structure represents an optimal balance between molecular size and conformational flexibility for 5-HT2A receptor interaction.
The 3,5-dimethoxy substitution pattern in methallylescaline plays a crucial role in defining its pharmacodynamic profile and receptor selectivity. These methoxy groups, positioned symmetrically on either side of the central 4-position methallyloxy substituent, contribute to the overall electronic and steric environment necessary for optimal receptor binding [2] [10].
Research on phenethylamine structure-activity relationships has established that the 3,4,5-substitution pattern, as found in methallylescaline and mescaline, produces distinct pharmacological properties compared to alternative substitution patterns such as 2,4,5- or 2,4,6-arrangements [5] [9]. The specific positioning of methoxy groups at the 3- and 5-positions creates an electron-rich aromatic system that facilitates favorable interactions with the 5-HT2A receptor binding pocket.
Studies investigating the electronic effects of methoxy substituents have revealed that these groups function as electron-donating substituents, increasing the electron density of the aromatic ring [2] [10]. This electronic enhancement appears to be critical for optimal receptor binding, as modifications that reduce electron density or alter the substitution pattern typically result in decreased binding affinity and functional activity [2]. The symmetric arrangement of the 3,5-dimethoxy groups also contributes to the molecule's conformational stability and receptor recognition.
The influence of methoxy group positioning extends beyond simple electronic effects to include steric considerations that affect the molecule's ability to adopt the proper conformation for receptor binding [5]. Molecular modeling studies suggest that the 3,5-dimethoxy pattern allows the phenethylamine backbone to achieve the optimal orientation within the 5-HT2A receptor binding site, while the 4-position methallyloxy group provides the primary binding interactions [5]. Alternative substitution patterns may compromise this conformational optimization, resulting in reduced pharmacological activity.
Methallylescaline undergoes hepatic metabolism primarily through the cytochrome P450 enzyme system, with specific involvement of CYP2D6, CYP1A2, CYP2J2, and CYP3A4 isozymes [7] [8] [11]. Comprehensive enzyme screening studies using human complementary DNA-expressed cytochrome P450 enzymes have identified these four isozymes as the primary mediators of methallylescaline biotransformation [7] [8].
CYP2D6 emerges as the most significant enzyme in methallylescaline metabolism, demonstrating activity toward both monohydroxylated and dihydroxylated metabolite formation [7] [8]. This enzyme, known for its genetic polymorphism and involvement in approximately 20-30% of pharmaceutical metabolism [12], shows substantial substrate specificity for methallylescaline. The CYP2D6-mediated metabolism occurs primarily through hydroxylation reactions targeting the methallyloxy substituent, consistent with the enzyme's known oxidative capabilities [7].
CYP1A2 represents another major contributor to methallylescaline metabolism, participating in the formation of both monohydroxy and dihydroxy metabolites [7] [8]. This enzyme typically metabolizes aromatic compounds and demonstrates significant activity toward the methallylescaline substrate. The involvement of CYP1A2 suggests that the aromatic ring system and associated substituents serve as recognition sites for this enzyme [7].
CYP2J2 and CYP3A4 play supporting roles in methallylescaline metabolism, primarily contributing to monohydroxylated metabolite formation [7] [8]. CYP3A4, representing the most abundant hepatic cytochrome P450 enzyme, shows moderate activity toward methallylescaline, while CYP2J2 demonstrates more limited involvement [7]. The metabolic profile indicates that methallylescaline biotransformation follows a relatively narrow enzyme pathway, with the four identified isozymes accounting for the majority of observed metabolic activity [7].
Methallylescaline undergoes Phase I metabolism to produce four distinct metabolites, designated M1 through M4, all resulting from hydroxylation reactions targeting the methallyloxy substituent [7] [8]. High-resolution mass spectrometry analysis has provided detailed characterization of these metabolites, revealing specific molecular formulas and fragmentation patterns that confirm their structural identities [7].
The three monohydroxy metabolites (M1, M2, and M3) share the molecular formula C14H21NO4 with an exact mass of 268.1543 daltons, representing a 16-atomic mass unit increase from the parent compound [7] [8]. These metabolites exhibit distinct chromatographic retention times of 2.5, 3.5, and 4.5 minutes, respectively, indicating different hydroxylation positions within the methallyloxy moiety [7]. Mass spectrometric fragmentation analysis reveals characteristic product ions at m/z 251.1277, 193.0860, 181.0859, and 151.0753, confirming hydroxylation at the 2-methylallyl group while preserving the core phenethylamine structure [7].
The dihydroxy metabolite (M4) exhibits the molecular formula C14H21NO5 with an exact mass of 284.1492 daltons, representing a 32-atomic mass unit increase corresponding to two hydroxyl group additions [7] [8]. This metabolite demonstrates a retention time of 4.6 minutes and produces characteristic fragmentation ions at m/z 267.1226, 237.1121, 217.0860, and 181.0860 [7]. The fragmentation pattern confirms dihydroxylation at the 2-methylallyl substituent, indicating that this structural region serves as the primary site for metabolic transformation [7].